molecular formula C15H15F3N4O2 B2440615 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034431-96-2

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2440615
CAS No.: 2034431-96-2
M. Wt: 340.306
InChI Key: BPVCULASIQOPBA-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a piperidine core substituted with a 2H-1,2,3-triazole ring and a benzhydryl group modified with a trifluoromethoxy substituent. The distinct 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, often employed in the development of receptor modulators and antagonists due to its ability to engage in key hydrogen bonding and dipole interactions within biological targets . This compound is of significant interest in the study of G-protein coupled receptors (GPCRs), a major class of drug targets. Structural analogs featuring the triazolyl piperidine pharmacophore have been investigated as potent arginine vasopressin (AVP) receptor modulators, indicating the value of this core structure in central nervous system and cardiovascular research . Furthermore, the 4-(trifluoromethoxy)phenyl group is a common bioisostere that enhances metabolic stability and influences binding affinity, making it a valuable element in lead optimization efforts . The molecular architecture of this compound suggests potential application as a key intermediate or building block in the synthesis of more complex bioactive molecules, particularly in the design of protease-targeting chimeras (PROTACs) and other bifunctional compounds where the piperidine ring can serve as a rigid linker component . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(triazol-2-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)24-13-3-1-11(2-4-13)14(23)21-9-5-12(6-10-21)22-19-7-8-20-22/h1-4,7-8,12H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVCULASIQOPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Trifluoromethoxy Phenyl Group: This step might involve a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could potentially modify the triazole ring or the carbonyl group.

    Substitution: The trifluoromethoxy phenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic aromatic substitution might involve reagents like halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

Medicinally, compounds with similar structures are often explored for their potential as pharmaceuticals, particularly as inhibitors of enzymes or receptors involved in disease pathways.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the piperidine ring might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone might confer unique properties such as increased lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a synthetic derivative of triazole and piperidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a triazole ring , a piperidine ring , and a trifluoromethoxy-substituted phenyl group . The structural formula can be represented as follows:

C17H17F3N4O\text{C}_{17}\text{H}_{17}\text{F}_3\text{N}_4\text{O}

The biological activity of this compound can be attributed to several mechanisms:

1. Interaction with Biological Targets:

  • Triazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

2. Formation of Active Metabolites:

  • The compound undergoes metabolic transformations that can lead to the formation of active metabolites capable of exerting pharmacological effects.

3. Inhibition of Key Pathways:

  • It is suggested that the compound may inhibit pathways related to cell proliferation and survival, particularly in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of triazole derivatives:

  • Cytotoxicity Studies: Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF7), and colon (HCT116) cancers .
    Cell LineIC50 (µM)Mechanism of Action
    A54915Induction of apoptosis
    MCF720Cell cycle arrest
    HCT11612Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Antibacterial and Antifungal Properties: Triazole derivatives are noted for their effectiveness against various bacterial strains and fungi, likely due to their ability to disrupt cellular processes in pathogens .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole derivatives demonstrated that the introduction of a piperidine moiety enhanced the anticancer activity against A549 cells. The mechanism involved the induction of late apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Candida albicans showed that derivatives similar to this compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial and antifungal properties .

Pharmacokinetics

The pharmacokinetic profile of triazole derivatives suggests favorable absorption and distribution characteristics. These compounds generally exhibit good solubility and permeability, which are critical for therapeutic efficacy .

Q & A

Basic Question: What are the critical considerations for optimizing the synthesis of this compound?

Answer:
The synthesis requires precise control of reaction parameters, including:

  • Temperature : Maintain 60–80°C during coupling reactions to minimize side products (e.g., triazole ring decomposition) .
  • Catalysts : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, ensuring stoichiometric ratios to avoid residual copper contamination .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve ≥95% purity .
    Key Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^{13}C NMR and IR spectroscopy .

Basic Question: How should researchers characterize the structural stability of the trifluoromethoxy group under varying pH conditions?

Answer:

  • Experimental Design :
    • Prepare solutions at pH 2–12 (HCl/NaOH buffers) and incubate at 37°C for 24–72 hours.
    • Analyze degradation via LC-MS (ESI+) to detect hydrolytic cleavage of the trifluoromethoxy group .
  • Control : Compare with stable analogs (e.g., non-fluorinated methoxyphenyl derivatives) to isolate pH-specific degradation pathways .

Advanced Question: What methodological approaches resolve contradictions in reported biological activity data across in vitro assays?

Answer:
Contradictions often arise from assay-specific variables:

  • Target Selectivity : Use radioligand binding assays (e.g., 3^3H-labeled GPCR ligands) to quantify off-target interactions, which may obscure activity in cell-based screens .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (human/rodent) to identify rapid degradation that reduces apparent potency .
  • Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration affecting membrane permeability) .

Advanced Question: How can computational modeling predict binding interactions of the triazole-piperidine moiety with kinase targets?

Answer:

  • Docking Workflow :
    • Generate 3D conformers using PubChem’s MMFF94 force field (InChIKey: DNHURCFJJOTCJU) .
    • Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., PDB 3QC6) with flexible side-chain sampling .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values from kinase inhibition assays .

Advanced Question: What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?

Answer:

  • Process Controls :
    • Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (EE) during intermediate steps .
    • Optimize crystallization solvents (e.g., isopropanol/water mixtures) to enhance diastereomeric salt resolution .
  • Data Tracking : Implement QbD (Quality by Design) principles to correlate reaction parameters (e.g., stirring rate, cooling gradient) with EE outcomes .

Advanced Question: How should researchers design stability studies to assess photodegradation of the trifluoromethoxy-phenyl group?

Answer:

  • Protocol :
    • Expose solid and solution (acetonitrile/water) forms to UV-A (365 nm) and visible light (500 lux) for 7–14 days .
    • Quantify degradation products via UPLC-PDA at 254 nm and assign structures using HRMS/MS .
  • Mitigation : Incorporate light-protective excipients (e.g., TiO2_2 nanoparticles) in formulation studies .

Basic Question: What analytical techniques differentiate between polymorphic forms of this compound?

Answer:

  • XRPD : Identify lattice spacing differences (e.g., Form I vs. Form II) with a Cu-Kα source (2θ range: 5–40°) .
  • DSC : Monitor endothermic peaks (melting points) and exothermic events (crystallization) to distinguish polymorphs .
  • Raman Spectroscopy : Detect vibrational mode shifts in the triazole ring (e.g., 1450–1600 cm1^{-1}) .

Advanced Question: How can researchers reconcile discrepancies in solubility data obtained from shake-flask vs. potentiometric methods?

Answer:

  • Method-Specific Artifacts :
    • Shake-Flask : Address aggregation by pre-saturating solutions with excess compound for 24 hours .
    • Potentiometric : Correct for ionizable groups (e.g., piperidine pKa ~8.5) using Sirius T3 instrument with Refinement Pro software .
  • Cross-Validation : Compare logP values (HPLC retention time vs. calculated ClogP) to identify systematic errors .

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